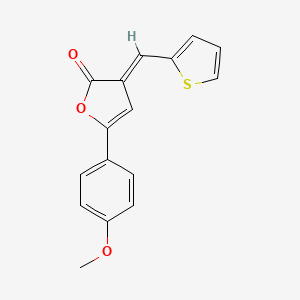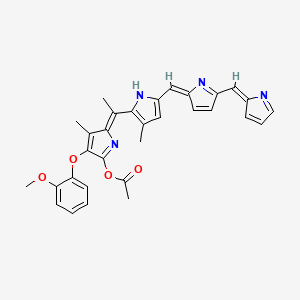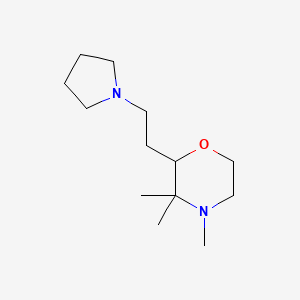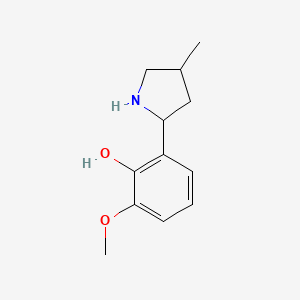
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol is an organic compound characterized by a methoxy group at the second position and a 4-methylpyrrolidin-2-yl group at the sixth position on a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol typically involves the introduction of the methoxy and pyrrolidinyl groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a methoxy group is introduced using methanol in the presence of a base. The pyrrolidinyl group can be added through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as 4-methylpyrrolidine), and the phenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the methoxy group or to modify the pyrrolidinyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Demethylated phenols and modified pyrrolidinyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The pyrrolidinyl group may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Guaiacol: A methoxy-substituted phenol.
Vanillin: A methoxy and formyl-substituted phenol.
Uniqueness
2-Methoxy-6-(4-methylpyrrolidin-2-yl)phenol is unique due to the presence of both a methoxy group and a pyrrolidinyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-methoxy-6-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C12H17NO2/c1-8-6-10(13-7-8)9-4-3-5-11(15-2)12(9)14/h3-5,8,10,13-14H,6-7H2,1-2H3 |
Clé InChI |
HXAWLLXWDLNMJH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC1)C2=C(C(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12877037.png)


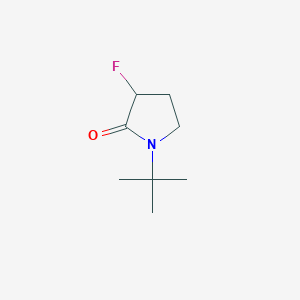
![3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12877061.png)
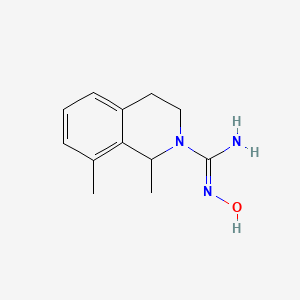
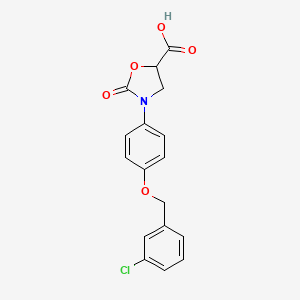
![5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12877077.png)

![(4-Bromobenzo[d]oxazol-2-yl)methanol](/img/structure/B12877089.png)
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
